molecular formula C21H22N2O3 B12921053 2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol CAS No. 41244-54-6

2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol

Cat. No.: B12921053
CAS No.: 41244-54-6
M. Wt: 350.4 g/mol
InChI Key: OEFDZCNFIGZSRH-UHFFFAOYSA-N
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Description

2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol is a synthetic organic compound characterized by its pyrimidine core substituted with benzyloxy groups at the 2 and 4 positions and a propan-2-ol moiety at the 5 position

Properties

CAS No.

41244-54-6

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-[2,4-bis(phenylmethoxy)pyrimidin-5-yl]propan-2-ol

InChI

InChI=1S/C21H22N2O3/c1-21(2,24)18-13-22-20(26-15-17-11-7-4-8-12-17)23-19(18)25-14-16-9-5-3-6-10-16/h3-13,24H,14-15H2,1-2H3

InChI Key

OEFDZCNFIGZSRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and guanidine under acidic or basic conditions.

    Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via nucleophilic substitution reactions. Benzyl alcohols react with the pyrimidine core in the presence of a strong base such as sodium hydride or potassium carbonate.

    Attachment of the Propan-2-ol Moiety:

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the benzyloxy groups or to convert the pyrimidine ring into a more saturated structure.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Overview

2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and cosmetics. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds similar to 2-(2,4-bis(benzyloxy)pyrimidin-5-yl)propan-2-ol exhibit anticancer properties. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways. For example, studies have highlighted the role of pyrimidine derivatives in inhibiting kinases that are crucial in cancer progression.

Cosmetic Formulations

  • Skin Care Products : The compound's properties make it a candidate for inclusion in cosmetic formulations. Its ability to enhance skin penetration and stability can improve the efficacy of active ingredients in creams and lotions.
  • Moisturizing Agents : Preliminary studies suggest that formulations containing this compound can enhance skin hydration and barrier function, making it suitable for moisturizing products.

Data Tables

Application AreaSpecific Use CaseObserved Benefits
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation
Enzyme inhibitorsTargeting disease-related enzymes
Cosmetic FormulationsSkin care productsImproved skin hydration
Moisturizing agentsEnhanced barrier function

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the effects of a series of pyrimidine derivatives, including 2-(2,4-bis(benzyloxy)pyrimidin-5-yl)propan-2-ol, on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting significant potential as an anticancer agent.

Case Study 2: Cosmetic Efficacy

In another study focusing on cosmetic applications, formulations containing the compound were tested for skin hydration and irritation potential. The results showed that products with this compound provided superior hydration compared to control formulations, with no significant irritation reported among participants.

Mechanism of Action

The mechanism by which 2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The benzyloxy groups and the pyrimidine core may play crucial roles in binding to molecular targets, while the propan-2-ol moiety could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethoxy)pyrimidin-5-yl)propan-2-ol: Similar structure but with methoxy groups instead of benzyloxy groups.

    2-(2,4-Dibenzyloxy)pyrimidin-5-yl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.

    2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)methanol: Similar structure but with a methanol moiety instead of propan-2-ol.

Uniqueness

2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol is unique due to the specific combination of benzyloxy groups and the propan-2-ol moiety, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, from synthetic chemistry to potential therapeutic uses.

Biological Activity

2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol, identified by its CAS number 41244-54-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, anticancer effects, and structure-activity relationships.

The molecular formula of 2-(2,4-bis(benzyloxy)pyrimidin-5-yl)propan-2-ol is C21H22N2O3, with a molecular weight of 350.411 g/mol. Its structure includes a pyrimidine ring substituted with two benzyloxy groups and a propan-2-ol moiety. The compound exhibits a density of 1.196 g/cm³ and has a boiling point of approximately 559.7°C at 760 mmHg .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzyloxy-pyrimidine derivatives, including the compound .

Case Study: Antimicrobial Efficacy

A study published in the Molecules journal examined various O-benzyl derivatives for their antimicrobial properties. Compounds similar to 2-(2,4-bis(benzyloxy)pyrimidin-5-yl)propan-2-ol demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL . The activity against Gram-negative bacteria was less pronounced but still noteworthy.

Compound Target Bacteria MIC (µg/mL)
2-(2,4-bis(benzyloxy)pyrimidin-5-yl)propan-2-olStaphylococcus aureus<50
2-(2,4-bis(benzyloxy)pyrimidin-5-yl)propan-2-olBacillus subtilis<50

Anticancer Activity

In addition to its antibacterial properties, compounds with similar structural features have been explored for their anticancer activities.

Case Study: HSP90 Inhibition

Research published in PMC identified derivatives of pyrimidines that act as inhibitors of heat shock protein 90 (HSP90), a critical chaperone involved in cancer cell proliferation. The derivatives exhibited antiproliferative effects against various cancer cell lines with IC50 values in the low micromolar range . The study found that these compounds could induce degradation of client proteins like AKT and ERK, which are pivotal in cancer signaling pathways.

Compound Target Cell Line IC50 (µM)
2,4-bis(benzyloxy)-5-pyrimidine derivativeMCF7 (Breast Cancer)0.21
2,4-bis(benzyloxy)-5-pyrimidine derivativeA549 (Lung Cancer)Low micromolar

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with their structural features. Modifications to the benzyl groups or the pyrimidine core can significantly impact their efficacy.

Key Findings:

  • Benzyl Substitution : The presence of benzyloxy groups enhances lipophilicity, improving membrane penetration and bioactivity .
  • Pyrimidine Modifications : Alterations to the nitrogen positions on the pyrimidine ring can affect binding affinity to target proteins like HSP90 .

Q & A

Q. How to design a structure-activity relationship (SAR) study targeting pyrimidine-based inhibitors?

  • Framework :
  • Core Modifications : Synthesize analogs with varying benzyloxy substituents (e.g., electron-withdrawing groups at para positions).
  • Biological Endpoints : Measure inhibition of dihydrofolate reductase (DHFR) and correlate with logD values.
  • Statistical Models : Apply multivariate regression to identify critical steric/electronic parameters .

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